molecular formula C9H9N3O3S2 B2536774 Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate CAS No. 838888-59-8

Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate

Cat. No.: B2536774
CAS No.: 838888-59-8
M. Wt: 271.31
InChI Key: QBHHPIXXEHGBGO-UHFFFAOYSA-N
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Description

This compound features a furan-2-carboxylate ester core linked via a sulfanylmethyl group to a 5-amino-1,3,4-thiadiazole moiety. Such structural attributes make it a candidate for pharmaceutical applications, particularly in anticancer and antimicrobial research .

Properties

IUPAC Name

methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S2/c1-14-7(13)6-3-2-5(15-6)4-16-9-12-11-8(10)17-9/h2-3H,4H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHHPIXXEHGBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331406
Record name methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782401
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

838888-59-8
Record name methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative.

    Esterification: The carboxylate ester group is formed by esterifying the carboxylic acid precursor with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Amino derivatives are common products.

    Substitution: Substituted furan derivatives are typically formed.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its antibacterial and antifungal properties. Research indicates that it can interfere with microbial cell functions by inhibiting key metabolic pathways, making it a candidate for developing new antibiotics and antifungal agents .

Anticancer Research

Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate has shown potential in anticancer studies. It can induce cytotoxic effects on various cancer cell lines by disrupting cellular processes. For instance, studies have demonstrated its effectiveness against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines .

Agricultural Applications

Due to its antimicrobial properties, this compound may also find applications in agriculture as a pesticide or fungicide. Its ability to inhibit the growth of plant pathogens can contribute to crop protection strategies .

The biological activity of this compound can be summarized as follows:

Activity TypeTarget OrganismsMechanism
AntibacterialGram-positive and Gram-negative bacteriaInhibition of bacterial enzyme activity
AntifungalVarious fungiDisruption of fungal cell wall synthesis
AnticancerHeLa, HepG2Induction of apoptosis in cancer cells

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays demonstrated that the compound exhibited dose-dependent cytotoxic effects on HeLa cells with an IC50 value indicating potent activity. Further mechanistic studies suggested that it induces apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It can also interact with cellular membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

a) Amino vs. Methylsulfanyl Groups
  • Target Compound: The 5-amino group on the thiadiazole facilitates hydrogen bonding, enhancing interactions with biological targets like enzymes .
  • N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide (): Replaces the amino group with a methylsulfanyl moiety, reducing hydrogen-bonding capacity but increasing hydrophobicity. This may alter bioavailability and target specificity.
b) Amino vs. Aryl/Alkyl Substituents
  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (): Features a methylphenyl group instead of the sulfanylmethyl-furan ester. Aryl substituents enhance π-π stacking but reduce solubility, limiting therapeutic utility compared to the target compound .

Variations in the Furan Substituents

a) Carboxylate Ester vs. Carboxamide
  • Target Compound : The methyl carboxylate ester increases lipophilicity, improving membrane permeability .
  • N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide (): The carboxamide group enhances hydrogen bonding but reduces metabolic stability due to susceptibility to hydrolysis .
b) Carboxylate Ester vs. Sulfamoyl Group

Physicochemical Properties

  • Solubility : The carboxylate ester in the target compound increases lipophilicity compared to carboxamides () or sulfamoyl derivatives ().
  • Stability: The amino-thiadiazole moiety is prone to oxidation, whereas methylsulfanyl or aryl substituents () offer greater stability.

Biological Activity

Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with a thiadiazole moiety. Its molecular formula is C8H10N4O2SC_8H_{10}N_4O_2S, and it exhibits characteristics typical of heterocyclic compounds known for their bioactivity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. The compound has shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.21 µM
Xanthomonas axonopodis pv. citri22 µg/ml
Xanthomonas oryzae pv. oryzae15 µg/ml

These values indicate that this compound exhibits superior antibacterial activity compared to traditional antibiotics like thiodiazole copper and bismerthiazol .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been evaluated through various in vivo studies. Research indicates that derivatives containing the thiadiazole core can significantly reduce inflammation markers in animal models. For instance, one study reported a reduction in edema in rats treated with thiadiazole derivatives . The mechanism is thought to involve the inhibition of pro-inflammatory cytokines.

Anticancer Potential

The anticancer activity of thiadiazole derivatives has also garnered attention. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. The compound was found to inhibit cell proliferation effectively, with IC50 values indicating potent cytotoxicity against various cancer types .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study synthesized several thiadiazole derivatives and tested their efficacy against pathogenic bacteria. This compound was among the most effective compounds identified, particularly against Gram-negative bacteria .
  • In Vivo Anti-inflammatory Study : In an experimental model of arthritis, the compound demonstrated significant anti-inflammatory effects compared to control groups. The reduction in paw swelling correlated with decreased levels of TNF-alpha and IL-6 in serum samples .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a two-step procedure:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 5-amino-1,3,4-thiadiazole-2-thiol intermediate. This step requires refluxing in ethanol or methanol under acidic conditions .

Alkylation : Treat the intermediate with methyl 5-(bromomethyl)furan-2-carboxylate in the presence of a base (e.g., NaOH) to introduce the furan-2-carboxylate moiety. Solvent choice (e.g., DMF or THF) and temperature (40–60°C) influence yield .

  • Optimization : Vary alkylating reagents and monitor reaction progress via TLC. Use catalytic agents like triethylamine to enhance regioselectivity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • 1H NMR : Identifies protons on the furan ring (δ 6.3–7.2 ppm) and thiadiazole moiety (δ 3.1–4.5 ppm for methylene bridges) .
  • IR Spectroscopy : Detects carbonyl (C=O) stretches (~1700 cm⁻¹) and N–H bends from the amino group (~1600 cm⁻¹) .
  • Elemental Analysis : Validates purity (>98%) by matching calculated vs. observed C, H, N, S percentages .
    • Purity Assessment : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Q. What initial biological activities have been reported for this compound, and how are these assays designed?

  • Anticonvulsant Screening : Conduct maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models. Measure ED₅₀ values for seizure suppression .
  • Anticancer Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with controls like cisplatin. Include dose-response curves and apoptosis markers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?

  • Variable Substituents : Synthesize derivatives by altering:

  • Thiadiazole substituents : Replace the 5-amino group with nitro, methyl, or halogens to modulate electron density .
  • Furan modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position to enhance metabolic stability .
    • Biological Testing : Correlate substituent effects with activity using regression models. Prioritize derivatives with >50% inhibition at 10 μM in primary screens .

Q. What mechanistic pathways are hypothesized for its anticonvulsant or anticancer activity?

  • GABA Modulation : Test affinity for GABA_A receptors via radioligand binding assays. Compare displacement of [³H]muscimol .
  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using ATP-competitive assays. Validate via Western blotting for phosphorylated targets .
  • DNA Interaction : Perform ethidium bromide displacement assays or comet assays to assess intercalation or strand breakage .

Q. How can researchers resolve contradictions in biological data across different studies?

  • Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Meta-Analysis : Pool data from multiple studies to identify trends. Use statistical tools (e.g., ANOVA) to account for variability in IC₅₀ values .
  • Probe Solubility Issues : Compare activity in DMSO vs. cyclodextrin-complexed formulations to rule out artifactual results .

Q. What computational methods are used to predict binding interactions and guide synthesis?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GABA_A receptors or EGFR. Prioritize compounds with docking scores <−7.0 kcal/mol .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.6) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .

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